4-bromo-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-BROMO-N~5~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its bromine substitution at the 4-position and a carboxamide group at the 5-position, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~5~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination at the 4-position. The carboxamide group can be introduced through a coupling reaction with an appropriate amine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~5~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state.
Coupling Reactions: The carboxamide group can engage in coupling reactions with other organic molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Catalysts: Such as palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-BROMO-N~5~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-BROMO-N~5~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole-5-carboxamide: Similar structure but lacks the ethyl and methyl substitutions.
1-Ethyl-3-methyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the bromine substitution.
Uniqueness
4-BROMO-N~5~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitutions, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C14H20BrN5O |
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Molecular Weight |
354.25 g/mol |
IUPAC Name |
4-bromo-N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H20BrN5O/c1-6-20-7-11(9(3)18-20)8(2)16-14(21)13-12(15)10(4)17-19(13)5/h7-8H,6H2,1-5H3,(H,16,21) |
InChI Key |
FCLOGWLHVNNRBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(C)NC(=O)C2=C(C(=NN2C)C)Br |
Origin of Product |
United States |
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